1-Penten-3-one, 5-hydroxy-2-methoxy-
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Overview
Description
1-Penten-3-one, 5-hydroxy-2-methoxy- is an organic compound that belongs to the class of unsaturated ketoethers It is characterized by the presence of a ketone group, an ether group, and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- can be achieved through various organic reactions. One common method involves the reaction of 1-methoxy-2-methyl-1-penten-3-one with hydroxyl radicals in the presence of NOx. This reaction is typically carried out in an environmental reaction chamber using in situ Fourier-transform infrared spectroscopy (FTIR) to monitor the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. Specific details on industrial production methods are not widely documented, but they likely follow similar principles to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Penten-3-one, 5-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the double bond or the ether group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of NOx.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Methyl formate, methyl glyoxal, PAN, PPN.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Penten-3-one, 5-hydroxy-2-methoxy- has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols (SOAs) and its contribution to atmospheric degradation processes.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and intermediates.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 5-hydroxy-2-methoxy- primarily involves its reactivity with hydroxyl radicals. The addition of OH radicals to the double bond initiates a series of reactions leading to the formation of various oxidation products. This process is significant in atmospheric chemistry, where it contributes to the formation of SOAs and other volatile organic compounds (VOCs) .
Comparison with Similar Compounds
1-Methoxy-2-methyl-1-penten-3-one: Shares a similar structure but lacks the hydroxyl group.
4-Methoxy-3-buten-2-one: Another unsaturated ketoether with a different substitution pattern.
Uniqueness: 1-Penten-3-one, 5-hydroxy-2-methoxy- is unique due to the presence of both a hydroxyl group and a methoxy group, which influence its reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions, particularly in atmospheric processes.
Properties
CAS No. |
143429-28-1 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
5-hydroxy-2-methoxypent-1-en-3-one |
InChI |
InChI=1S/C6H10O3/c1-5(9-2)6(8)3-4-7/h7H,1,3-4H2,2H3 |
InChI Key |
JCSKFHIQBUKZET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C(=O)CCO |
Origin of Product |
United States |
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